molecular formula C10H10N2O B14328514 1,4-Dihydroquinoline-3-carboxamide

1,4-Dihydroquinoline-3-carboxamide

Cat. No.: B14328514
M. Wt: 174.20 g/mol
InChI Key: TWCKZRPQNIFPKA-UHFFFAOYSA-N
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Description

1,4-Dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-3-quinolinecarboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and amide formation. The reaction conditions often require the use of a base, such as sodium ethoxide, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1,4-dihydro-3-quinolinecarboxamide can be scaled up using continuous flow chemistry techniques. These methods allow for the efficient and controlled synthesis of the compound, ensuring high yields and purity. The use of automated systems and optimized reaction conditions further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has been studied for its potential as an antimicrobial and antiviral agent.

    Medicine: The compound shows promise in the development of new therapeutic agents for diseases such as cancer and tuberculosis.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,4-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-3-carboxamide
  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-2-quinolone

Uniqueness

1,4-Dihydro-3-quinolinecarboxamide is unique due to its specific substitution pattern and the presence of both amide and quinoline functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential therapeutic benefits .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1,4-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C10H10N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,6,12H,5H2,(H2,11,13)

InChI Key

TWCKZRPQNIFPKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC=C1C(=O)N

Origin of Product

United States

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